(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16963703
InChI: InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1
SMILES:
Molecular Formula: C19H18Cl2N2O3
Molecular Weight: 393.3 g/mol

(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride

CAS No.:

Cat. No.: VC16963703

Molecular Formula: C19H18Cl2N2O3

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride -

Specification

Molecular Formula C19H18Cl2N2O3
Molecular Weight 393.3 g/mol
IUPAC Name 2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1
Standard InChI Key FUNOGXWNAOVFBX-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl

Introduction

This compound is a chiral molecule with potential biological or pharmaceutical applications. Its structure includes:

  • An isoindoline-1,3-dione core, often associated with bioactivity.

  • A chiral center at the propyl chain.

  • A 2-chloroacetyl functional group, which may influence reactivity and binding properties.

Hydrochloride salts are commonly used to improve solubility and stability in pharmaceutical contexts.

Key Functional Groups

  • Isoindoline-dione: Known for its role in medicinal chemistry.

  • Amino group: Enhances hydrophilicity and potential for hydrogen bonding.

  • Chloroacetyl group: May act as a reactive site for biochemical interactions.

Synthesis Pathways

The compound can be synthesized through multi-step organic reactions:

  • Formation of Isoindoline-1,3-dione Core: Typically derived from phthalic anhydride and amines.

  • Chiral Amino Propylation: Introduction of the chiral center using enantioselective methods.

  • Attachment of Chloroacetyl Group: Achieved via acylation using chloroacetyl chloride.

Example Reaction Scheme

StepReagentsConditionsProduct
1Phthalic anhydride + AmineHeatIsoindoline-dione derivative
2Chiral amine + AldehydeCatalytic hydrogenationChiral amino alcohol
3Chloroacetyl chlorideBasic mediumFinal product

Analytical Characterization

To confirm the structure and purity:

  • NMR Spectroscopy:

    • 1H^1H: Signals for aromatic protons, amino group, and aliphatic chains.

    • 13C^{13}C: Carbon signals for dione and chloroacetyl groups.

  • Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

  • Infrared Spectroscopy (IR): Characteristic peaks for carbonyl (C=O) and amine (N-H).

Potential Biological Activity

This compound may exhibit:

  • Anticancer Properties: Isoindoline derivatives are known to inhibit tumor cell growth.

  • Antimicrobial Activity: The chloroacetyl group could enhance reactivity against bacterial enzymes.

  • Enzyme Inhibition: The amino group might interact with active sites of target proteins.

Hypothetical Data Table

TestTargetIC50 (µM)Observations
CytotoxicityHeLa cells12.5 µMModerate inhibition
AntibacterialE. coli25 µMWeak activity

Computational Studies

Molecular docking could predict interactions with biological targets:

  • Binding affinity to enzymes or receptors.

  • Stability of the chloroacetyl moiety in active sites.

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